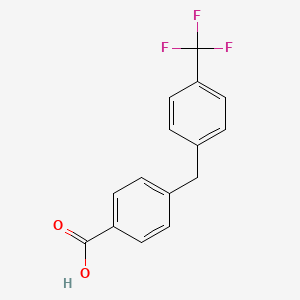

4-(4-(Trifluoromethyl)benzyl)benzoic acid

CAS No.:

Cat. No.: VC16231580

Molecular Formula: C15H11F3O2

Molecular Weight: 280.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11F3O2 |

|---|---|

| Molecular Weight | 280.24 g/mol |

| IUPAC Name | 4-[[4-(trifluoromethyl)phenyl]methyl]benzoic acid |

| Standard InChI | InChI=1S/C15H11F3O2/c16-15(17,18)13-7-3-11(4-8-13)9-10-1-5-12(6-2-10)14(19)20/h1-8H,9H2,(H,19,20) |

| Standard InChI Key | AUUCVVVVWBYHHP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecule consists of a benzoic acid core (C6H5COOH) linked to a 4-(trifluoromethyl)benzyl group (C6H4CF3-CH2-). The trifluoromethyl group, a strong electron-withdrawing moiety, induces significant electronic effects on the aromatic system, altering the compound’s reactivity and interaction with biological targets. The methylene bridge provides conformational flexibility, enabling optimal alignment with hydrophobic binding pockets in proteins .

Table 1: Comparative Physicochemical Properties

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-(4-(trifluoromethyl)benzyl)benzoic acid likely involves multi-step reactions, beginning with the preparation of 4-(trifluoromethyl)benzyl derivatives. A plausible route includes:

-

Friedel-Crafts Alkylation: Benzylation of toluene derivatives using 4-(trifluoromethyl)benzyl chloride in the presence of Lewis acids like AlCl3.

-

Oxidation: Subsequent oxidation of the methyl group to a carboxylic acid using strong oxidizing agents such as KMnO4 or Co/Cu-based catalysts .

For example, the oxidation of 4-(trifluoromethyl)benzaldehyde to 4-(trifluoromethyl)benzoic acid achieves a 99% yield under optimized conditions (70°C, Cu(OAc)2·H2O/Co(OAc)2·4H2O catalysts, 1 h reaction time) . Adapting this method, introducing a benzyl group prior to oxidation could yield the target compound.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effective trifluoromethylation methods. Direct fluorination using ClF3 or SF4 is hazardous, prompting alternatives like the Balz-Schiemann reaction or transition-metal-catalyzed cross-coupling. Batch processes dominate due to the need for precise temperature control during exothermic trifluoromethylation steps.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Salicylanilide-4-TFMBA ester | 4–16 | C. albicans, A. fumigatus |

| Fluconazole (Control) | 1–2 | C. albicans |

Future Research Directions

-

Synthetic Optimization: Developing catalytic systems for regioselective benzylation and trifluoromethylation to improve yield and reduce waste.

-

Pharmacokinetic Studies: Assessing bioavailability and metabolic pathways in mammalian models to validate therapeutic potential.

-

Environmental Monitoring: Long-term tracking of fluorinated tracer degradation products to refine risk assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume